molecular formula C6H12N2O6 B8047336 2,5-Dinitrohexane-3,4-diol

2,5-Dinitrohexane-3,4-diol

Cat. No.: B8047336
M. Wt: 208.17 g/mol
InChI Key: NIONZVYKRZVTQB-UHFFFAOYSA-N
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Description

2,5-Dinitrohexane-3,4-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrohexane-3,4-diol typically involves the nitration of hexane-3,4-diol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrohexane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dinitrohexane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dinitrohexane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dinitrohexane-3,4-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

2,5-dinitrohexane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O6/c1-3(7(11)12)5(9)6(10)4(2)8(13)14/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONZVYKRZVTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C)[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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